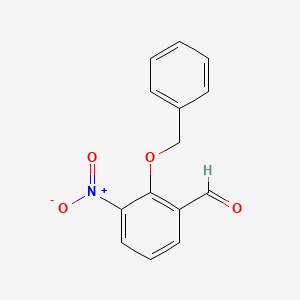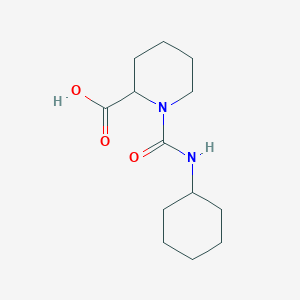
1-(cyclohexylcarbamoyl)piperidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylcarbamoyl)piperidine-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are structurally similar to pyridines but with one nitrogen atom replacing a carbon atom in the ring. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyclohexylcarbamoyl)piperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-2-carboxylic acid with cyclohexyl isocyanate under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamoyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation reactions typically yield oxo derivatives of the compound.
Reduction reactions result in the formation of corresponding alcohols.
Substitution reactions lead to the formation of various alkylated derivatives.
Scientific Research Applications
1-(Cyclohexylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
1-(Cyclohexylcarbamoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as piperidine-2-carboxylic acid and cyclohexylcarbamoyl derivatives. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid
Cyclohexylcarbamoyl derivatives
Other piperidine derivatives
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-(cyclohexylcarbamoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c16-12(17)11-8-4-5-9-15(11)13(18)14-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,14,18)(H,16,17) |
InChI Key |
UBBGVFQHWGLGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


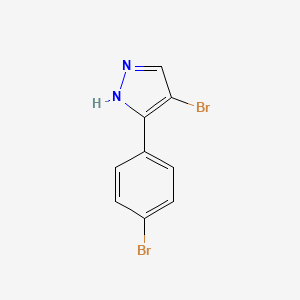
![N-[2-amino-2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B15356735.png)
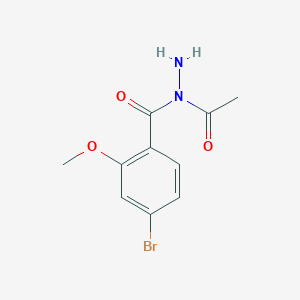

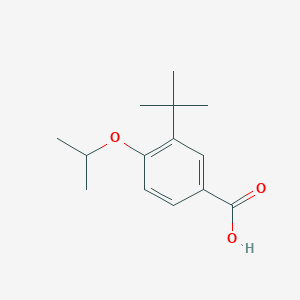

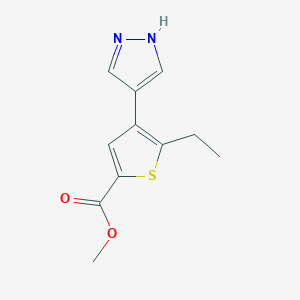
![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
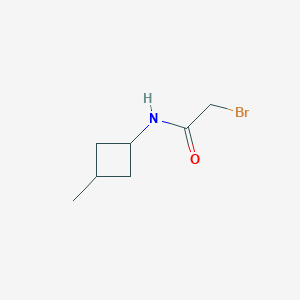
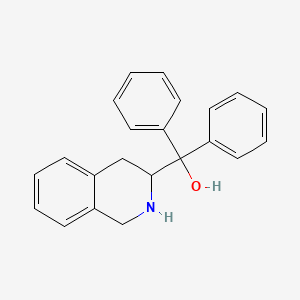
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
![6-Chloro-[2,4']bipyridinyl-4-carboxylic acid tert-butylamide](/img/structure/B15356789.png)
